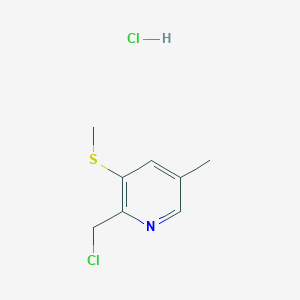

2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride

Vue d'ensemble

Description

2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride is a chemical compound used as a reagent in various chemical reactions . It has been used in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

Synthesis Analysis

While specific synthesis methods for 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride were not found, a related compound, 3-(chloromethyl)pyridine hydrochloride, can be synthesized from 3-methylpyridine . The process involves several steps, including oxidation with potassium permanganate, reaction with methanol under acidic conditions, reduction to 3-pyridinemethanol, and reaction with thionyl chloride .Chemical Reactions Analysis

2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . Further details on its chemical reactions were not found in the search results.Physical And Chemical Properties Analysis

2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride is a solid at 20 degrees Celsius . It is soluble in water . The compound is hygroscopic, meaning it absorbs moisture from the air . The melting point ranges from 124.0 to 127.0 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents

This compound is utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn^2±sensitive MRI contrast agent . This application is crucial for enhancing the quality of MRI scans, allowing for better diagnosis and monitoring of various health conditions.

Alkylation of Calixarenes

It serves as a reagent in the base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix 5arene in DMF . These macrocyclic compounds have potential applications in creating sophisticated molecular architectures for use in nanotechnology and materials science.

Safety and Hazards

This compound is harmful if swallowed, inhaled, or absorbed through the skin . It can cause severe skin burns and eye damage . High concentrations can be extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin . When heated to decomposition, it emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Mécanisme D'action

Target of Action

It is known to be an alkylating agent , which suggests that it likely interacts with DNA molecules in cells, causing alkylation of the DNA molecule and potentially leading to cell death.

Mode of Action

As an alkylating agent, 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride can transfer an alkyl group to its target. This process often results in the formation of covalent bonds with the DNA molecule, which can disrupt the DNA structure and interfere with its replication and transcription .

Result of Action

The molecular and cellular effects of 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride’s action are likely to include DNA damage and potential cell death, given its role as an alkylating agent . This could lead to a decrease in the proliferation of cells, including potentially cancerous cells.

Action Environment

The action, efficacy, and stability of 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can react with the compound, and the temperature .

Propriétés

IUPAC Name |

2-(chloromethyl)-5-methyl-3-methylsulfanylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS.ClH/c1-6-3-8(11-2)7(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXWHIQGKPOTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CCl)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)

![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1410541.png)

![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone](/img/structure/B1410554.png)